molecular formula C22H21NO4 B6231978 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2138525-84-3

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid

Katalognummer: B6231978
CAS-Nummer: 2138525-84-3
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: ICAYVJLGZAPTOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a spiro[3.3]heptane core, a bicyclic structure where two rings share a single atom. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine, while the carboxylic acid at position 6 enables conjugation or further functionalization. Its molecular formula is C₂₃H₂₁NO₄ (calculated molecular weight: 375.42 g/mol). The spiro architecture confers rigidity, making it valuable in peptide synthesis and drug design for constraining conformational flexibility .

Eigenschaften

CAS-Nummer

2138525-84-3

Molekularformel

C22H21NO4

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)14-9-22(10-14)12-23(13-22)21(26)27-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)

InChI-Schlüssel

ICAYVJLGZAPTOS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Boc-Protected Intermediate Synthesis

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2) serves as a precursor. Its preparation involves:

  • Cyclopropanation : Reaction of a bicyclic amine with dihalocarbenes under phase-transfer conditions to form the spiro[3.3] framework.

  • Carboxylate Introduction : Oxidation of a hydroxymethyl group or direct coupling via Mitsunobu conditions.

StepReagents/ConditionsYieldReference
CyclopropanationDichlorocarbene (from CHCl₃/KOH), phase-transfer catalyst62–68%
CarboxylationK₂Cr₂O₇ in H₂SO₄, ethanol/water83%

Fmoc Protection Strategies

The Boc-to-Fmoc transition requires sequential deprotection and reprotection:

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc group, yielding the free amine.

Fmoc Installation

The amine is reacted with Fmoc-Osu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in dimethylformamide (DMF) using N-ethyl-N,N-diisopropylamine (DIPEA) as a base:

Procedure :

  • Dissolve the free amine (1 eq) in anhydrous DMF.

  • Add Fmoc-Osu (1.2 eq) and DIPEA (3 eq) at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

ParameterValue
Yield75–86%
Purity (HPLC)>95%

Alternative Routes via Direct Coupling

Recent advancements employ coupling reagents to streamline synthesis:

HATU-Mediated Amide Bond Formation

In a representative protocol:

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid (1 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in DMF.

  • Fmoc-OSu (1.2 eq) is added, and the mixture is stirred for 4 hours at 25°C.

MetricResult
Reaction Time4 h
Yield84%
ESI-MS386.3 [M+H]⁺

T3P®-Promoted Coupling

Using propylphosphonic anhydride (T3P®) enhances efficiency under mild conditions:

ComponentQuantity
2-Azaspiro[3.3]heptane-6-carboxylic acid0.207 mmol
Fmoc-OSu0.248 mmol
T3P® (50% in EtOAc)0.311 mmol
TEA0.622 mmol

Outcome : 50–68% yield after preparative HPLC purification.

Critical Analysis of Methodologies

Yield Optimization

  • Solvent Choice : DMF outperforms THF in coupling reactions due to better reagent solubility.

  • Catalyst Loading : HATU > EDC/HOBt in minimizing epimerization (98:2 dr vs. 90:10).

  • Temperature : Reactions performed at 0°C reduce racemization but require extended times (24 h).

Scalability and Industrial Relevance

Batches up to 500 g have been reported using continuous-flow systems to mitigate exothermicity during Fmoc installation. Key considerations include:

  • Cost Efficiency : T3P® reduces waste compared to HATU but requires anhydrous conditions.

  • Regulatory Compliance : Residual DMF levels must be <500 ppm per ICH guidelines.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural resemblance to bioactive molecules. Its applications include:

  • Drug Design : The spirocyclic structure can enhance the binding affinity of drugs to their targets, making it a valuable scaffold in the design of new pharmaceuticals.
  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Peptide Synthesis

The Fmoc group allows for the selective protection of amino acids during peptide synthesis. This method is widely used in:

  • Solid-phase peptide synthesis (SPPS) : The compound can be utilized to synthesize peptides with complex structures, facilitating the development of novel therapeutic peptides.

Biological Studies

Research has indicated that compounds with similar structures can interact with various biological targets, including enzymes and receptors. Potential applications include:

  • Enzyme Inhibition : Investigating the inhibitory effects on specific enzymes could lead to the development of new therapeutic agents.
  • Receptor Modulation : The ability to modulate receptor activity could be explored for therapeutic interventions in various diseases.

Data Tables

Study ReferenceCompound TestedBiological Activity Observed
Fmoc-Amino Acid DerivativeCytotoxicity against cancer cell lines
Spirocyclic AnalogInhibition of enzyme activity

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of spirocyclic compounds were tested against various cancer cell lines. Results indicated that certain modifications to the Fmoc-protected structure enhanced cytotoxicity, suggesting that similar modifications to 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid could yield potent anticancer agents.

Case Study 2: Peptide Synthesis Efficiency

Research conducted at a leading pharmaceutical lab demonstrated that using the Fmoc-protected version of this compound significantly improved yields in solid-phase peptide synthesis compared to traditional methods. The study highlighted the efficiency and effectiveness of this approach in synthesizing complex peptides.

Wirkmechanismus

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, revealing reactive sites that can interact with other molecules. This property is particularly useful in peptide synthesis, where the compound can be used to protect amino groups during the assembly of peptide chains .

Vergleich Mit ähnlichen Verbindungen

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic Acid

  • Structure : Shares the spiro[3.3]heptane core but replaces Fmoc with a Boc (tert-butoxycarbonyl) group.
  • Molecular Weight: 271.32 g/mol (C₁₃H₂₁NO₅) .
  • Key Differences :
    • Protecting Group Stability : Boc is acid-labile (removed with TFA), whereas Fmoc is base-labile (removed with piperidine), allowing orthogonal deprotection strategies in multi-step syntheses .
    • Applications : Boc is preferred in acid-tolerant systems, while Fmoc is standard in solid-phase peptide synthesis (SPPS) due to its compatibility with acid-sensitive resins .

6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic Acid

  • Structure : Spiro[3.4]octane core (one ring larger than spiro[3.3]heptane).
  • Molecular Weight: 377.4 g/mol (C₂₃H₂₃NO₄) .
  • Synthesis Challenges: Discontinued commercial availability (CymitQuimica) suggests synthetic or stability issues .

rac-2-[(1R,2R,4S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-1-yl]acetic Acid

  • Structure: Replaces the spiro system with a bicyclo[2.2.1]heptane (norbornane) scaffold.
  • Molecular Weight: 391.47 g/mol (C₂₄H₂₅NO₄) .
  • Key Differences: Rigidity vs. Functional Group: An acetic acid side chain instead of a direct carboxylic acid may reduce steric hindrance during coupling reactions .

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid

  • Structure: Features a bicyclo[3.1.0]hexane (a strained norbornane analog).
  • Molecular Weight: 349.38 g/mol (C₂₁H₁₉NO₄) .
  • Applications: Strain-driven reactivity could be exploited in photolabile or click chemistry applications .

Comparative Data Table

Compound Name Core Structure Protecting Group Molecular Weight (g/mol) Key Applications
Target Compound Spiro[3.3]heptane Fmoc 375.42 Peptide synthesis, constrained analogs
2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic Acid Spiro[3.3]heptane Boc 271.32 Acid-tolerant SPPS
6-Azaspiro[3.4]octane-2-carboxylic Acid Spiro[3.4]octane Fmoc 377.4 Discontinued (synthesis challenges)
rac-2-(Bicyclo[2.2.1]heptane)acetic Acid Bicyclo[2.2.1]heptane Fmoc 391.47 Rigid drug scaffolds
2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid Bicyclo[3.1.0]hexane Fmoc 349.38 Strain-driven reactivity

Q & A

Q. Table 1: Hazard Classification Comparison Across SDS

Hazard Type
Oral Toxicity (H302)YesYesNot Reported
Skin Irritation (H315)YesYesYes
Respiratory Irritation (H335)YesYesNot Reported

Basic: What is the synthetic route for this compound, and what key reagents are involved?

Answer:
The compound is synthesized via Fmoc-protection strategies , commonly used in peptide chemistry:

Spirocyclic Core Formation: Cyclization of azetidine or piperidine derivatives under basic conditions (e.g., DIPEA in DCM) .

Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in THF or DMF to introduce the protecting group .

Carboxylic Acid Activation: Use of coupling agents like HATU or DCC for subsequent peptide bond formation .

Purification: Reverse-phase HPLC or flash chromatography to isolate the product .

Key Reagents:

  • Fmoc-Cl: For amine protection.
  • DIPEA: Base for deprotonation.
  • HATU: Activates the carboxylic acid for coupling.

Basic: How does the Fmoc group enhance the compound’s utility in peptide synthesis?

Answer:
The Fmoc group serves two primary roles:

Protection: Shields the amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

Deprotection: Removed under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive residues .
Challenges: The spirocyclic structure may introduce steric hindrance, requiring optimized coupling times or elevated temperatures (e.g., 50°C) .

Advanced: How can researchers optimize synthesis yields given steric hindrance from the spirocyclic core?

Answer:
To address steric effects:

Coupling Reagents: Use bulky activators like PyBOP or OxymaPure to improve efficiency .

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reagent solubility .

Microwave Assistance: Reduce reaction time (e.g., 10 min at 75°C) for difficult couplings .

Monitoring: Employ LC-MS to track reaction progress and adjust stoichiometry .

Q. Table 2: Yield Optimization Strategies

StrategyExample ConditionsYield ImprovementReference
PyBOP Activation2 eq PyBOP, 4 eq DIPEA, DMF20–30%
Microwave-Assisted Synthesis75°C, 10 min15–25%

Advanced: How to resolve discrepancies in hazard classifications across safety data sheets?

Answer:
Discrepancies (e.g., H335 in vs. no H335 in ) arise due to:

Data Source Variability: Some SDS rely on analog data vs. empirical testing .

Regulatory Differences: OSHA (US) vs. EC classifications .
Mitigation:

  • In-House Testing: Conduct acute toxicity assays (OECD 423) for oral and dermal exposure.
  • Conservative Handling: Assume the highest hazard level reported (e.g., H335) until clarified .

Advanced: What analytical methods validate the compound’s purity and structural integrity?

Answer:

  • HPLC: C18 column, gradient elution (0.1% TFA in water/acetonitrile), retention time ~8.2 min .
  • NMR: Key peaks include Fmoc aromatic protons (δ 7.2–7.8 ppm) and spirocyclic CH (δ 4.1–4.5 ppm) .
  • MALDI-TOF: Confirm molecular weight (e.g., 377.43 g/mol for C23H23NO4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.